molecular formula C17H15ClN2S B8552078 5-(2-Chloro-4-pyridyl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole CAS No. 365430-21-3

5-(2-Chloro-4-pyridyl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole

Cat. No.: B8552078
CAS No.: 365430-21-3
M. Wt: 314.8 g/mol
InChI Key: RNRMSXZOVRUKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-pyridyl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C17H15ClN2S and its molecular weight is 314.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

365430-21-3

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C17H15ClN2S/c1-3-15-20-16(12-6-4-5-11(2)9-12)17(21-15)13-7-8-19-14(18)10-13/h4-10H,3H2,1-2H3

InChI Key

RNRMSXZOVRUKJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)Cl)C3=CC=CC(=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine N-oxide (1.00 g, 3.37 mmol) in phosphorus oxychloride (6.5 mL) was stirred at 100° C. for 2 hours. The reaction solution was cooled, and poured into a saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The extracts were washed with brine, then, dried, and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=2:1) to obtain a title compound (0.90 g, yield 81%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

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